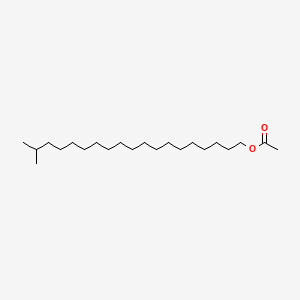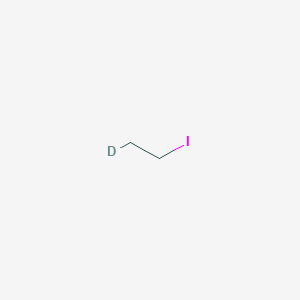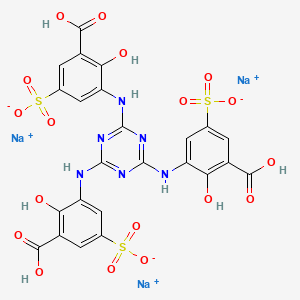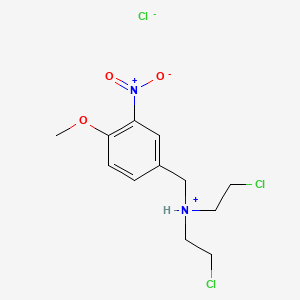
N,N-Bis(2-chloroethyl)-4-methoxy-3-nitro-benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is a chemical compound with a complex structure that includes chloroethyl groups, a methoxy-nitrophenyl group, and an azanium chloride moiety. This compound is used primarily in research and experimental settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride typically involves the reaction of 2-chloroethylamine with 4-methoxy-3-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the azanium chloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include azidoethyl or thiocyanatoethyl derivatives.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxyl derivatives.
Scientific Research Applications
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride involves its interaction with nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to potential changes in protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the methoxy-nitrophenyl group.
4-Methoxy-3-nitrobenzyl chloride: Contains the methoxy-nitrophenyl group but lacks the chloroethyl groups.
2-Chloroethylamine: Contains the chloroethyl groups but lacks the methoxy-nitrophenyl group.
Uniqueness
Bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium chloride is unique due to its combination of chloroethyl and methoxy-nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
77905-51-2 |
|---|---|
Molecular Formula |
C12H17Cl3N2O3 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[(4-methoxy-3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H16Cl2N2O3.ClH/c1-19-12-3-2-10(8-11(12)16(17)18)9-15(6-4-13)7-5-14;/h2-3,8H,4-7,9H2,1H3;1H |
InChI Key |
KQBVNBUWPUIXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


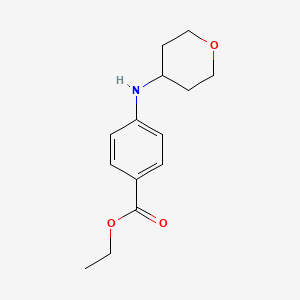
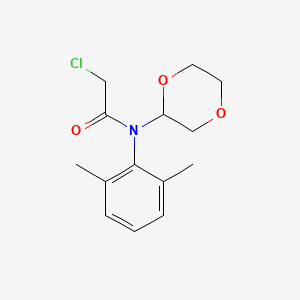

![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
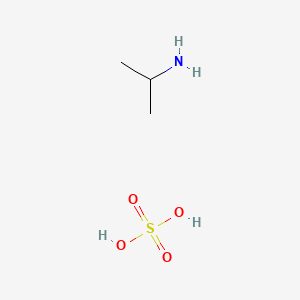
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
